



Application Notes and Protocols for AZ 11645373 In Vitro

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Compound of Interest					
Compound Name:	AZ 11645373				
Cat. No.:	B1665887	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

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Introduction

AZ 11645373 is a potent and highly selective antagonist of the human P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3] [4][5] The P2X7R is a key player in inflammatory processes, making it a significant therapeutic target for a variety of inflammatory diseases.[2][3][6]

AZ 11645373 acts as a non-surmountable, allosteric inhibitor.[1][2][5] Its binding site is located in an allosteric pocket at the interface between P2X7R subunits, distinct from the orthosteric ATP binding site.[1][5] A notable characteristic of this compound is its species selectivity; it is highly potent at the human P2X7 receptor while being significantly less effective at the rat P2X7 receptor, providing a valuable tool for studies on human cells and tissues.[2][3][4]

These notes provide detailed protocols for the in vitro application of **AZ 11645373** in common cell-based assays to study P2X7R function.

Data Presentation: Potency and Efficacy



The inhibitory activity of **AZ 11645373** varies depending on the assay and cell type used. The following table summarizes key quantitative data from published studies.

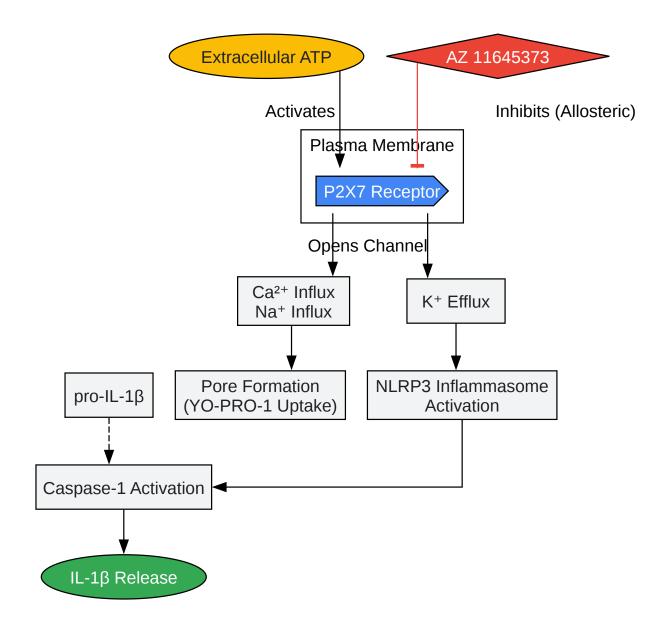
Assay Type	Cell Line	Agonist	Potency Metric	Value (nM)	Reference
Membrane Current Inhibition	HEK293- hP2X7R	BzATP	КВ	5 - 20	[2][3][4]
Calcium Influx Inhibition	HEK293- hP2X7R	BzATP	КВ	15	[2]
YO-PRO-1 Dye Uptake	HEK293- hP2X7R	BzATP	КВ	~15	[7]
IL-1β Release Inhibition	LPS- activated THP-1	АТР	IC50	90	[2][3][4][7]
IL-1β Release Inhibition	LPS- activated THP-1	АТР	КВ	92	[2][7]
Membrane Current Inhibition	HEK293- rP2X7R	BzATP	IC50	>10,000	[2][3]

- HEK293-hP2X7R: Human Embryonic Kidney 293 cells stably expressing the human P2X7 receptor.
- THP-1: Human monocytic cell line.
- BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, a potent P2X7R agonist.
- IC50: Half-maximal inhibitory concentration.
- KB: Antagonist dissociation constant.



Signaling Pathway and Mechanism of Action

AZ 11645373 inhibits the downstream signaling cascade initiated by P2X7R activation. Upon binding of extracellular ATP, the P2X7R channel opens, leading to cation influx (Na+, Ca2+), K+ efflux, and, with prolonged activation, the formation of a large membrane pore permeable to molecules up to 900 Da. This cascade triggers NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines like IL-1β. **AZ 11645373** binds to an allosteric site, preventing the conformational changes required for channel opening and pore formation.





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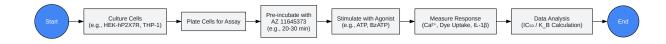
P2X7R signaling and inhibition by AZ 11645373.

Experimental ProtocolsPreparation of Stock Solutions

- Solvent: AZ 11645373 is soluble in Dimethyl Sulfoxide (DMSO).
- Stock Concentration: Prepare a 10 mM stock solution in 100% DMSO.
- Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[7]
 Avoid repeated freeze-thaw cycles.
- Working Solutions: On the day of the experiment, dilute the stock solution to the desired final
 concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO
 concentration in the assay does not exceed a level that affects cell viability or function
 (typically ≤ 0.1%).

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory effect of **AZ 11645373**.



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General workflow for in vitro P2X7R antagonist testing.

Protocol 1: Calcium Influx Assay

This protocol measures the inhibition of agonist-induced intracellular calcium mobilization in HEK293 cells stably expressing human P2X7R.



Materials:

- HEK293-hP2X7R cells
- Black, clear-bottom 96-well microplates
- Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- AZ 11645373
- P2X7R Agonist (e.g., BzATP)
- Fluorescence plate reader with an injection system

Methodology:

- Cell Plating: Seed HEK293-hP2X7R cells into 96-well plates and culture overnight to form a confluent monolayer.
- Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 μM) with Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
- Remove culture medium and add 100 μL of the loading solution to each well.
- Incubate the plate for 60 minutes at 37°C.
- Cell Washing: Gently wash the cells twice with 100 μ L of Assay Buffer to remove extracellular dye. Leave 100 μ L of buffer in each well.
- Compound Pre-incubation: Add desired concentrations of AZ 11645373 (in Assay Buffer) to the wells. Include vehicle control (e.g., 0.1% DMSO).
- Incubate for 20-30 minutes at room temperature.



- Measurement: Place the plate in the fluorescence reader. Set the excitation/emission wavelengths for Fluo-4 (e.g., 494/516 nm).
- Record a stable baseline fluorescence for 10-20 seconds.
- Agonist Injection: Inject the P2X7R agonist (e.g., BzATP at a final concentration of 10-100 μM).
- Continue recording the fluorescence signal for 2-5 minutes to capture the peak response.
- Data Analysis: Calculate the change in fluorescence (Peak Baseline). Normalize the data to the vehicle control response and plot a concentration-response curve to determine the KB or IC50 value for AZ 11645373.

Protocol 2: Dye Uptake (Pore Formation) Assay

This assay measures the formation of the P2X7R-associated large pore using a fluorescent dye like YO-PRO-1, which can only enter cells through the dilated pore.

Materials:

- HEK293-hP2X7R cells
- · 96-well plates
- Low-divalent cation solution (to potentiate P2X7R activation)
- YO-PRO-1 lodide
- AZ 11645373
- P2X7R Agonist (e.g., ATP or BzATP)
- Fluorescence plate reader

Methodology:

Cell Plating: Seed cells as described in Protocol 4.3.



- Compound Pre-incubation: Remove culture medium. Add 100 μL of low-divalent solution containing various concentrations of AZ 11645373 and YO-PRO-1 (e.g., 1-5 μM).
- Incubate for 20-30 minutes.
- Agonist Stimulation: Add the P2X7R agonist to the wells.
- Measurement: Immediately begin measuring fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes) using appropriate excitation/emission wavelengths for YO-PRO-1 (e.g., 491/509 nm).
- Data Analysis: Determine the rate of dye uptake or the endpoint fluorescence. Normalize data to the vehicle control and calculate the inhibitory potency of **AZ 11645373**.

Protocol 3: IL-1β Release Assay

This protocol is designed for immune cells, such as human THP-1 monocytes, and measures the inhibition of a key downstream inflammatory output.

Materials:

- THP-1 cells
- RPMI-1640 medium + 10% FBS
- Lipopolysaccharide (LPS)
- Serum-free medium (e.g., Opti-MEM)
- AZ 11645373
- ATP
- Human IL-1β ELISA Kit

Methodology:

• Cell Priming: Plate THP-1 cells (e.g., 5 x 105 cells/well in a 24-well plate).



- Prime the cells with LPS (e.g., $1 \mu g/mL$) for 3-4 hours in RPMI-1640. This step upregulates the expression of pro-IL-1 β and components of the inflammasome.
- Inhibitor Treatment: Gently wash the cells and replace the medium with serum-free medium containing desired concentrations of AZ 11645373.[7]
- Incubate for 30 minutes at 37°C.[7]
- P2X7R Activation: Add ATP (e.g., 1-5 mM) to the wells to activate the P2X7R and trigger inflammasome assembly and IL-1β release.
- Incubate for an additional 30-60 minutes at 37°C.
- Supernatant Collection: Carefully collect the cell culture supernatants. Centrifuge briefly to pellet any detached cells.
- ELISA: Measure the concentration of mature IL-1 β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: Normalize the IL-1β concentrations to the vehicle control (LPS + ATP treatment) and plot a concentration-inhibition curve to determine the IC50 value.

Important Considerations

- Species Selectivity: Remember that AZ 11645373 is over 500-fold less potent at rat P2X7R.
 [2][3] It is not suitable for studies involving rat or mouse cells unless very high concentrations are used, which may introduce off-target effects.
- Cytotoxicity: At concentrations above 1 μM, AZ 11645373 may induce cytotoxic effects unrelated to P2X7R expression.[8] It is recommended to perform a cell viability assay (e.g., XTT, MTS, or CellTiter-Glo) in parallel, especially when using higher concentrations or prolonged incubation times.[9]
- Off-Target Activity: While highly selective for P2X7R over other P2X subtypes, at least one study has reported potential P2X7R-independent anti-inflammatory effects.[9] Researchers should consider appropriate controls to confirm that the observed effects are mediated through P2X7R.



Divalent Cations: The potency of some P2X7R antagonists can be influenced by the concentration of extracellular divalent cations (Ca2+, Mg2+). However, the potency of AZ 11645373 has been shown to be unaltered by their removal.[2][3][4]

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